Lazertinib (YH25448) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, ] It is classified as a targeted therapy, specifically designed to inhibit the activity of mutant forms of EGFR found in certain types of cancer, particularly non-small cell lung cancer (NSCLC). [, ] Lazertinib plays a significant role in scientific research as a valuable tool for studying EGFR-mediated signaling pathways and developing effective treatment strategies for EGFR-mutant cancers.
Lazertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor designed to target specific mutations in the EGFR gene, notably the exon 19 deletions and the L858R mutation. It is primarily investigated for its efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier EGFR-targeted therapies. The compound has shown promise in clinical trials, demonstrating a manageable safety profile and significant antitumor activity, including in cases with brain metastases .
Lazertinib is classified as a small molecule drug and is recognized under various synonyms, including Lazertinib mesylate monohydrate. It is synthesized through complex chemical processes and has been developed by KRICT's Medicinal Bio Research Division, among other organizations . The compound has reached advanced phases of clinical trials, indicating its potential approval for therapeutic use in oncology .
The synthesis of Lazertinib involves multiple steps that include nucleophilic substitution and condensation reactions. The initial stages involve the formation of key intermediates through reactions with various reagents under controlled conditions. For instance, the synthesis begins with the nucleophilic substitution of a precursor compound, leading to further transformations through hydrogenation and acylation processes.
The detailed synthetic route highlights the complexity and precision required in the production of Lazertinib for clinical use.
The molecular formula of Lazertinib is , with a molecular weight of approximately 530.65 g/mol. Its structural characteristics include multiple nitrogen atoms and functional groups that facilitate its interaction with the EGFR protein. The InChIKey for Lazertinib is RRMJMHOQSALEJJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
While specific structural diagrams are not provided here, Lazertinib's structure can be visualized using molecular modeling software that depicts its three-dimensional conformation.
The synthesis of Lazertinib includes several key chemical reactions:
These reactions are critical for constructing the molecular framework necessary for Lazertinib's activity against EGFR mutations .
Lazertinib functions by selectively inhibiting the tyrosine kinase activity of mutated forms of the EGFR protein. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival in cancer cells. Specifically, Lazertinib targets:
By binding to these mutated forms, Lazertinib effectively reduces tumor growth and induces apoptosis in cancer cells .
Lazertinib is typically presented as a solid compound with specific solubility characteristics that are crucial for its bioavailability when administered orally. Its stability under physiological conditions contributes to its effectiveness as an antitumor agent.
The compound exhibits properties typical of small molecule inhibitors, including:
These properties are essential for ensuring effective delivery and action within biological systems .
Lazertinib is primarily investigated for its application in treating non-small cell lung cancer characterized by specific EGFR mutations. Clinical trials have shown it to be effective in patients who have previously undergone treatment with other EGFR inhibitors but experienced disease progression due to resistance mechanisms.
As a targeted therapy, Lazertinib represents a significant advancement in personalized medicine for oncology, particularly for patients with advanced NSCLC who have limited treatment options due to resistance . Its development underscores ongoing efforts to improve outcomes in cancer therapy through molecularly targeted approaches.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3